cyclo(RGDyC) (trifluoroacetate salt)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H35F3N8O10S |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[(2S,5R,8R,11S)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H34N8O8S.C2HF3O2/c25-24(26)27-7-1-2-14-20(37)28-10-18(34)29-16(9-19(35)36)22(39)31-15(8-12-3-5-13(33)6-4-12)21(38)32-17(11-41)23(40)30-14;3-2(4,5)1(6)7/h3-6,14-17,33,41H,1-2,7-11H2,(H,28,37)(H,29,34)(H,30,40)(H,31,39)(H,32,38)(H,35,36)(H4,25,26,27);(H,6,7)/t14-,15+,16-,17-;/m0./s1 |
InChI Key |
AZBISXDKFNGVPV-ZSXFUQLHSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies for Cyclo Rgdyc Trifluoroacetate Salt
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Cyclic Peptides
Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the production of cyclic peptides like cyclo(RGDyC), offering a streamlined and efficient alternative to solution-phase synthesis. osti.gov The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This approach simplifies the purification process as excess reagents and by-products are removed by simple washing and filtration steps. wisconsin.edu For cyclic peptides, on-resin cyclization is a particularly advantageous strategy, minimizing intermolecular side reactions and promoting the desired intramolecular ring closure. nih.gov
The choice of solid support and coupling reagents is critical for a successful synthesis. Resins such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly employed for the initial attachment of the first amino acid. wisconsin.edupeptide.com The loading of the first amino acid onto the resin is a crucial step that can be achieved through various methods, including the use of cesium carbonate to form a cesium salt of the amino acid, which then reacts with the resin. peptide.com
Table 1: Common Coupling Reagents in SPPS
| Coupling Reagent | Full Name | Key Features |
|---|---|---|
| HBTU | Hexafluorophosphate Benzotriazole Tetramethyl Uronium | Widely used, efficient aminium-based reagent. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for difficult couplings and on-resin cyclization. osti.govresearchgate.net |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer, highly efficient reagent, suitable for microwave-assisted synthesis. researchgate.net |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and cost-effective carbodiimide-based coupling cocktail. springernature.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent often preferred for cyclization steps. researchgate.net |
The cyclization of the linear peptide precursor is a critical step in the synthesis of cyclo(RGDyC). On-resin cyclization is often preferred as the pseudo-dilution effect of the solid support can favor intramolecular cyclization over intermolecular oligomerization. osti.gov This "head-to-tail" cyclization involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide, which is anchored to the resin via an amino acid side chain. nih.gov To achieve this, orthogonal protecting groups are employed. For instance, the side chain of an aspartic acid residue can be used to attach the peptide to the resin, while the N-terminal Fmoc group and a C-terminal allyl (All) ester are used for protection. nih.gov Selective deprotection of the N-terminal and C-terminal ends allows for the final on-resin cyclization. nih.gov
Reagents such as HATU and PyBOP are frequently used to promote the cyclization reaction. researchgate.netresearchgate.net Optimization of cyclization conditions, including the choice of solvent, temperature, and the addition of additives like lithium chloride (LiCl), can significantly improve the yield and reduce the formation of by-products. researchgate.netjcchems.com Following cyclization, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions. researchgate.netmdanderson.org
After cleavage from the solid support, the crude peptide product contains the desired cyclic peptide along with various impurities such as truncated or deletion sequences and by-products from the cleavage process. bachem.com Therefore, a robust purification step is essential to obtain high-purity cyclo(RGDyC).
The standard and most widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comamericanpeptidesociety.org In this technique, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components based on their hydrophobicity. bachem.com Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.
For large-scale or industrial production, more advanced techniques such as Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) are being employed. MCSGP offers significant advantages over traditional single-column batch chromatography, including reduced solvent consumption and higher yields. bachem.com Another approach is orthogonal purification, which utilizes chemoselective principles. For example, the PurePep® EasyClean technology involves capping of failed sequences during SPPS, followed by the selective attachment of a cleavable linker to the full-length peptide, allowing for its capture and subsequent release from a solid support. americanpeptidesociety.org
Table 2: Purification Techniques for Cyclic Peptides
| Technique | Principle | Advantages |
|---|---|---|
| RP-HPLC | Separation based on hydrophobicity. bachem.com | High resolution, well-established, suitable for analytical and preparative scales. americanpeptidesociety.org |
| MCSGP | Continuous chromatography with multiple columns. bachem.com | Increased yield, reduced solvent consumption, suitable for large-scale production. bachem.com |
| Orthogonal Purification | Chemoselective capture and release of the target peptide. americanpeptidesociety.org | High selectivity, can simplify purification of complex mixtures. americanpeptidesociety.org |
Post-Synthetic Derivatization for Enhanced Research Utility
The versatility of cyclo(RGDyC) for research applications is greatly enhanced through post-synthetic chemical modifications. The presence of the cysteine residue provides a unique chemical handle, the thiol group, for site-specific conjugation with various functional moieties.
A primary application of derivatized cyclo(RGDyC) is in the development of molecular imaging probes for techniques like Positron Emission Tomography (PET). By attaching a positron-emitting radionuclide to the peptide, the resulting radiopharmaceutical can be used to visualize and quantify the expression of integrin receptors in vivo. This is particularly valuable in oncology for tumor imaging. wikipedia.orgnih.gov The cysteine residue in cyclo(RGDyC) is ideal for conjugation with bifunctional chelators or prosthetic groups that carry the radioisotope. researchgate.netscispace.com
The sulfhydryl group of the cysteine residue in cyclo(RGDyC) is a nucleophile that can react selectively with various electrophilic functional groups. This thiol-reactive chemistry is a cornerstone for the site-specific labeling of the peptide with radioisotopes like fluorine-18 (B77423) (¹⁸F). nih.govescholarship.org
One of the most common strategies involves the use of maleimide-containing prosthetic groups. escholarship.org The maleimide group undergoes a Michael addition reaction with the thiol of the cysteine residue to form a stable thioether linkage. escholarship.org A variety of ¹⁸F-labeled maleimide derivatives have been developed for this purpose. nih.govuchicago.edu Another class of thiol-reactive synthons includes vinyl sulfones, such as [¹⁸F]fluoro-4-(vinylsulfonyl)benzene ([¹⁸F]FVSB), which also react efficiently with thiols to form stable thioether bonds. researchgate.netgoogle.com These reactions are typically fast, proceed under mild conditions, and are highly chemoselective, making them well-suited for radiolabeling sensitive biomolecules like peptides. researchgate.netmdpi.com The development of these prosthetic groups allows for a two-step labeling approach: first, the prosthetic group is radiolabeled with ¹⁸F under the often harsh conditions required for radiofluorination, and then the purified ¹⁸F-labeled synthon is conjugated to the peptide under mild, aqueous conditions. escholarship.orguchicago.edu
Table 3: Thiol-Reactive Prosthetic Groups for 18F-Labeling
| Prosthetic Group Class | Reactive Moiety | Reaction with Thiol | Key Features |
|---|---|---|---|
| ¹⁸F-Maleimides | Maleimide | Michael Addition escholarship.org | Widely used, high chemoselectivity. escholarship.orgnih.gov |
| ¹⁸F-Vinyl Sulfones | Vinyl sulfone | Michael Addition researchgate.net | Rapid reaction, forms stable thioether linkage. researchgate.netgoogle.com |
| ¹⁸F-Fluoropyridyl Sulfides | Fluoropyridine | Nucleophilic Aromatic Substitution | Can be used for direct labeling of thiols. nih.gov |
Conjugation with Radiopharmaceuticals for Molecular Imaging Probe Development
Tetrazine-Trans-Cyclooctene Ligation for Rapid Bioconjugation
The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a bioorthogonal ligation strategy noted for its exceptionally fast reaction kinetics. nih.govrsc.org This "click chemistry" approach allows for the rapid and efficient conjugation of molecules under mild, biological conditions without the need for a catalyst. nih.govresearchgate.net
In the context of cyclo(RGDyC), this strategy involves functionalizing the peptide with a tetrazine moiety. This modified RGD peptide can then be rapidly ligated to a molecule of interest that has been functionalized with a trans-cyclooctene. This method has been successfully employed for the construction of Positron Emission Tomography (PET) tracers. nih.govthno.org For instance, a tetrazine-RGD conjugate can be reacted with an 18F-labeled trans-cyclooctene to generate an 18F-labeled RGD peptide probe. nih.gov This reaction proceeds to high yield in minutes, even at micromolar concentrations, demonstrating a significant advantage for working with sensitive and low-concentration radiotracers. nih.gov The resulting radiolabeled peptide can be used for in vivo imaging of tumors that overexpress integrin αvβ3. nih.gov
The reaction kinetics are a key feature of this ligation method. The use of conformationally strained trans-cyclooctenes (sTCO) can further accelerate the reaction rate by approximately two orders of magnitude compared to conventional TCO dienophiles. thno.org
| Reactants | Reaction Type | Key Features | Application Example |
| Tetrazine-functionalized cyclo(RGDyC) | Inverse Electron Demand Diels-Alder (IEDDA) | Extremely fast kinetics, No catalyst required, High efficiency at low concentrations | Construction of 18F-labeled PET tracers for tumor imaging nih.govthno.org |
| Trans-cyclooctene (TCO) functionalized molecule | Bioorthogonal "click chemistry" | Proceeds rapidly in aqueous environments | Labeling of peptides for in vivo applications nih.govnih.gov |
Integration with Fluorescent Probes for Optical Imaging Research
To enable visualization and tracking in biological systems, cyclo(RGDyC) can be conjugated to fluorescent probes. This modification allows for the investigation of integrin expression and distribution in cells and tissues through optical imaging techniques. nih.govresearchgate.net Near-infrared (NIR) fluorescent dyes, such as Cy5.5, are often chosen for in vivo imaging due to their deeper tissue penetration and lower autofluorescence compared to dyes in the visible spectrum. nih.gov
The conjugation of a fluorescent dye to the cyclo(RGDyC) peptide is typically achieved through a stable covalent bond. The resulting fluorescent probe can then be used to stain tumor tissues and assess the relative expression levels of integrins like αvβ3 and αvβ5. nih.gov Studies have shown a strong correlation between the fluorescence intensity of stained tumor tissues and the levels of integrin expression, which can also correlate with the uptake of radiolabeled RGD peptides. nih.gov
| Fluorescent Probe | Target | Application | Key Findings |
| FITC-conjugated cyclic RGD peptides | Integrin αvβ3/αvβ5 | In vitro staining of tumor tissues nih.gov | Fluorescent intensity correlates with integrin expression levels. nih.gov |
| Cy5.5-conjugated cyclic RGD peptide | Integrin αvβ3 | In vivo optical imaging of tumors nih.govresearchgate.net | Enables noninvasive imaging of tumors overexpressing αvβ3 integrins. researchgate.net |
| Rhodamine-based probes | pH in acidic organelles | Live cell imaging nih.gov | Can be used to monitor pH changes within lysosomes. nih.gov |
Linkage to Therapeutic Agents for Targeted Delivery System Research
The specificity of cyclo(RGDyC) for certain integrins makes it an ideal targeting ligand for the delivery of therapeutic agents directly to tumor cells and the tumor vasculature, potentially increasing efficacy while reducing off-target side effects. nih.govnih.gov This strategy involves linking the peptide to various drug delivery systems, such as liposomes, polymeric micelles, or nanoparticles, that encapsulate or are conjugated to a therapeutic payload. nih.govnih.govnih.gov
For example, cyclo(RGDyC) has been anchored to the surface of polyethylene glycol-b-poly(lactic-co-glycolic acid) (PEG-b-PLGA) micelles to enhance the intracellular delivery of encapsulated drugs like paclitaxel into tumor cells. nih.gov Similarly, c(RGDyC)-modified liposomes have been developed for the dual-targeting of tumor vasculature and cancer cells in glioblastoma research, carrying agents for boron neutron capture therapy. nih.gov These targeted systems have been shown to facilitate cell-specific uptake via integrin-mediated endocytosis. nih.govnih.gov
The design of these targeted delivery systems often involves covalent conjugation of the cyclo(RGDyC) peptide to the surface of the nanocarrier. nih.govmdpi.com The density of the RGD ligand on the surface can influence the targeting efficiency and cellular uptake of the delivery system. nih.gov
| Delivery System | Therapeutic Agent (Example) | Target | Research Focus |
| Polymeric Micelles | Paclitaxel | Integrin-overexpressing tumor cells and neovasculature nih.gov | Enhanced intracellular drug delivery nih.gov |
| Liposomes | Sodium Borocaptate (BSH) | Glioblastoma tumor vasculature and cancer cells nih.gov | Dual-targeting for boron neutron capture therapy nih.gov |
| Magnetic Mesoporous Nanoparticles | Doxorubicin (B1662922) | Hepatocellular Carcinoma HepG2 Cells nih.gov | Synergistic pro-apoptotic effect nih.gov |
| Peptide-based Nanoparticles | Plasmid DNA | Pancreatic cancer and uterine leiomyoma cells mdpi.com | Targeted gene delivery mdpi.com |
Structural Modifications for Research into Peptide Stability and Biological Efficacy
The inherent structure of a peptide influences its stability and biological activity. For RGD peptides, cyclization is a key structural modification that significantly enhances stability compared to their linear counterparts. nih.govnih.gov The cyclic structure imparts a conformational rigidity that can protect the peptide from degradation by proteases. nih.govmdpi.com Specifically, cyclization can prevent the aspartic acid residue, which is prone to chemical degradation, from adopting a conformation that leads to the breakdown of the peptide backbone. nih.govnih.gov Studies have shown that a cyclic RGD peptide can be up to 30-fold more stable than a similar linear RGD peptide at neutral pH. nih.gov
Beyond simple cyclization, other structural modifications are explored to further enhance biological efficacy. One such strategy is multimerization, where multiple copies of the cyclic RGD peptide are linked together. nih.gov This can lead to an increase in the avidity of the peptide for its target integrins, resulting in higher binding affinity. nih.gov Dimeric and tetrameric forms of cyclic RGD peptides have been developed and shown to have improved tumor uptake and retention times when used as radiotracers. nih.gov The ability of these multimeric structures to simultaneously bind to multiple integrin receptors is thought to contribute to their enhanced targeting capabilities. nih.gov
| Modification Strategy | Effect | Rationale |
| Cyclization | Increased chemical and enzymatic stability nih.govnih.govnih.gov | Conformational rigidity protects against degradation. nih.govnih.gov |
| Multimerization (e.g., Dimer, Tetramer) | Increased binding affinity and tumor uptake nih.govmdpi.com | Multivalent interactions enhance avidity for integrin receptors. nih.gov |
| D-amino acid substitution | Enhanced stability against proteolytic degradation mdpi.comresearchgate.net | Proteases are typically specific for L-amino acids. researchgate.net |
Molecular Mechanisms of Action: Integrin αvβ3 Binding and Cellular Signaling Pathways
High Affinity and Specificity of cyclo(RGDyC) for Integrin αvβ3
Cyclo(RGDyC) is recognized as a potent and selective inhibitor of the αvβ3 integrin. medchemexpress.commedchemexpress.com This high affinity is a critical attribute, enabling it to effectively target cells expressing this specific integrin. The inhibitory concentration (IC50) of cyclo(RGDyC) for αvβ3 integrin has been reported to be 20 nM. medchemexpress.commedchemexpress.commedchemexpress.com This indicates that a low concentration of the compound is sufficient to achieve a 50% inhibition of the integrin's activity.
The specificity of cyclo(RGDyC) for αvβ3 is highlighted when compared to its binding affinity for other integrin subtypes. For instance, its affinity for αvβ3 is significantly higher than for αvβ5 and αIIbβ3 integrins, which have reported IC50 values of 4000 nM and 3000 nM, respectively. medchemexpress.commedchemexpress.com This selectivity is crucial for minimizing off-target effects and ensuring that the biological activity is primarily directed towards αvβ3-expressing cells. The cyclization of the peptide is a key structural feature that enhances both its binding affinity and selectivity for integrin αvβ3 over other integrins like glycoprotein (B1211001) IIb/IIIa. nih.gov
It is important to note that IC50 values can vary depending on the experimental conditions, such as the radioligand and cell lines used in competitive displacement assays. nih.gov Therefore, direct comparison of IC50 values across different studies should be approached with caution.
Interactive Data Table: Comparative IC50 Values of cyclo(RGDyC) for Different Integrins
| Integrin Subtype | IC50 (nM) |
|---|---|
| αvβ3 | 20 medchemexpress.commedchemexpress.commedchemexpress.com |
| αvβ5 | 4000 medchemexpress.commedchemexpress.com |
| αIIbβ3 | 3000 medchemexpress.commedchemexpress.com |
Ligand-Receptor Binding Kinetics and Biophysical Characterization
The interaction between cyclo(RGDyC) and integrin αvβ3 has been characterized using various biophysical techniques, including microscale thermophoresis (MST). nih.gov MST analysis has been employed to quantify the binding affinity between peptides and the integrin. nih.gov Molecular docking and dynamics simulations provide further insights into the binding modes and stability of the interaction. researchgate.net
Studies have shown that upon binding, cyclo(RGDyC) can adopt a conformation that is energetically favorable for interaction with the integrin. researchgate.net The stability of the complex formed between the peptide and the integrin receptor is a key determinant of its biological activity. researchgate.net The interaction involves specific amino acid residues within the integrin's binding pocket and the functional groups of the cyclo(RGDyC) peptide. researchgate.net
Downstream Signaling Pathways Modulated by Integrin αvβ3 Engagement
The binding of cyclo(RGDyC) to integrin αvβ3 triggers a cascade of intracellular signaling events. Integrin αvβ3 is known to directly interact with and activate focal adhesion kinase (FAK). nih.govresearchgate.net The activation of FAK, in turn, influences downstream signaling pathways, including the PI3K and Ras pathways. nih.gov
Experimental evidence from Western blot analyses has demonstrated that treatment with cyclo(RGDyC) can lead to a decrease in the phosphorylation levels of FAK (p-FAK), PI3K (p-PI3K), and Ras (p-Ras). nih.gov This indicates that by engaging with integrin αvβ3, cyclo(RGDyC) can effectively modulate these critical signaling pathways that are involved in cell proliferation, migration, and survival. nih.govresearchgate.net The modulation of these pathways is a key mechanism through which cyclo(RGDyC) exerts its effects on cellular behavior.
Role of the Arginine-Glycine-Aspartate (RGD) Sequence in Integrin Recognition
The Arginine-Glycine-Aspartate (RGD) sequence is a well-established and minimal recognition motif for a major class of integrins, including αvβ3. nih.govnih.govwikipedia.org This tripeptide sequence is found in numerous extracellular matrix proteins and serves as the primary attachment site for these integrins. nih.govnih.gov The integrin-binding activity of these proteins can be mimicked by synthetic peptides containing the RGD sequence. nih.gov
The RGD sequence within cyclo(RGDyC) is fundamental to its ability to bind to integrin αvβ3. caymanchem.com The specific conformation of the RGD motif, constrained by the cyclic structure of the peptide, plays a significant role in its high affinity and selectivity for αvβ3. nih.gov By presenting the RGD sequence in a sterically favorable orientation, cyclization enhances the binding potency compared to linear RGD peptides. wikipedia.org This targeted recognition allows cyclo(RGDyC) to specifically interact with and block the function of αvβ3 integrin, thereby influencing cellular processes such as adhesion and signaling. medchemexpress.comnih.gov
Preclinical Research Applications of Cyclo Rgdyc Trifluoroacetate Salt
Targeted Drug Delivery Systems in Preclinical Disease Models
The unique targeting ability of cyclo(RGDyC) has been harnessed to develop sophisticated drug delivery systems in preclinical settings. medchemexpress.combiorunstar.com By attaching this peptide to various nanocarriers, researchers aim to shuttle therapeutic agents directly to the site of disease, thereby enhancing efficacy and minimizing off-target effects. medchemexpress.comnih.gov
Liposomal Formulations for Enhanced Tumor-Specific Delivery
Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as versatile carriers for both hydrophilic and hydrophobic drugs. nih.gov When functionalized with cyclo(RGDyC), these liposomes can actively target tumor cells and neovasculature that express the αvβ3 integrin. researchgate.netbiorunstar.comnih.gov This targeted approach aims to increase the concentration of the encapsulated drug at the tumor site, a significant advantage over conventional, non-targeted liposomes that rely on the passive enhanced permeability and retention (EPR) effect for tumor accumulation. nih.govnih.govmdpi.com
In a notable preclinical study, cyclo(RGDyC)-modified liposomes were developed for the dual-targeting of glioblastoma vasculature and tumor cells. nih.gov These liposomes, with an average size of 124 nm, were conjugated with the peptide via a thiol-maleimide coupling reaction. nih.gov The resulting formulation demonstrated significantly higher cellular uptake in αvβ3-expressing glioblastoma (U87) and human umbilical vein endothelial cells (HUVEC) compared to non-targeted liposomes. researchgate.netnih.gov This enhanced uptake translated to more potent therapeutic effects in in vitro studies. nih.gov
Table 1: Characteristics of cyclo(RGDyC)-Modified Liposomes for Glioblastoma Targeting
| Characteristic | Value | Reference |
|---|---|---|
| Average Size | 124 nm | nih.gov |
| Peptide Conjugation | 1% molar ratio of cyclo(RGDyC) | nih.gov |
| Coupling Chemistry | Thiol-maleimide | nih.gov |
| Target Cells | U87 (glioblastoma), HUVEC (endothelial) | researchgate.netnih.gov |
| Cellular Uptake | Correlated with αvβ3 expression levels | researchgate.netnih.gov |
Another area of investigation involves cationic liposomes decorated with cyclo(RGDyC) for the targeted delivery of siRNA (small interfering RNA) to melanoma cells. researchgate.net This approach leverages the targeting peptide to facilitate entry into cancer cells and deliver gene-silencing therapeutics. researchgate.net Studies have shown that these targeted liposomes exhibit higher cellular internalization, increased cytotoxicity, and enhanced gene suppression in melanoma cells compared to their non-targeted counterparts. researchgate.net
Nanoparticle-Based Delivery Platforms (e.g., Fluorescent Silicon Nanoparticles, Polymeric Nanoparticles)
Beyond liposomes, cyclo(RGDyC) has been integrated into other nanoparticle platforms to create targeted therapeutic and diagnostic agents. bertin-bioreagent.com These platforms include fluorescent silicon nanoparticles and various polymeric nanoparticles. medchemexpress.combertin-bioreagent.com
Fluorescent Silicon Nanoparticles: These nanoparticles offer the dual benefit of drug delivery and imaging. nih.gov When functionalized with cyclo(RGDyC), they can be directed to specific sites, such as the neovasculature in ocular diseases or tumors. glpbio.commedchemexpress.combertin-bioreagent.com The inherent fluorescence of the silicon nanoparticles allows for real-time tracking and visualization of the delivery process. nih.gov Research has demonstrated the use of these cyclo(RGDyC)-functionalized nanoparticles for the simultaneous imaging and treatment of ocular neovascularization in preclinical models. medchemexpress.com
Polymeric Nanoparticles: Polymeric nanoparticles, made from natural or synthetic polymers, are solid colloidal systems capable of encapsulating or adsorbing therapeutic agents. nih.govmq.edu.au They offer advantages such as controlled drug release and protection of the drug from degradation. nih.gov Cyclodextrin-based polymeric nanoparticles, for instance, are being explored as efficient carriers for anticancer drugs. nih.gov The surface of these nanoparticles can be modified with targeting ligands like cyclo(RGDyC) to enhance their accumulation in tumors. nih.gov This targeted approach aims to overcome the limitations of conventional chemotherapy, such as poor biodistribution and systemic toxicity. nih.gov
Prodrug Strategies and Conjugation to Model Therapeutic Agents
Another strategy involves the direct conjugation of cyclo(RGDyC) to therapeutic agents, creating a prodrug. nih.gov In this approach, the peptide not only acts as a targeting moiety but can also render the drug inactive until it reaches the target site. Once at the tumor, the linker connecting the peptide and the drug can be cleaved, releasing the active therapeutic. This method has been explored with various model therapeutic agents. nih.gov
For example, doxorubicin-containing liposomes have been generated using cyclo(RGDyC) to target tumors. glpbio.comcaymanchem.combertin-bioreagent.com The peptide guides the liposome (B1194612) to the tumor cells, where the doxorubicin (B1662922) can then exert its cytotoxic effect. nih.gov This targeted delivery is crucial for potent chemotherapeutics like doxorubicin, as it can help reduce the severe side effects associated with their systemic administration.
Evaluation of Targeting Efficacy in Preclinical Biological Systems
The effectiveness of cyclo(RGDyC)-targeted delivery systems is rigorously evaluated in various preclinical biological systems. mq.edu.au In vitro studies often utilize cell lines with varying levels of αvβ3 integrin expression to confirm the specificity of the targeting. nih.gov For instance, a significantly higher uptake of cyclo(RGDyC)-functionalized carriers is expected in αvβ3-positive cells compared to αvβ3-negative cells. researchgate.netnih.gov
In vivo evaluation typically involves animal models, such as mice bearing xenograft tumors. researchgate.net In these models, the biodistribution and tumor accumulation of the targeted nanoparticles are assessed. researchgate.net Imaging techniques, such as fluorescence imaging, are often employed to visualize the localization of the delivery system. researchgate.net Therapeutic efficacy is determined by measuring tumor growth inhibition and survival rates in animals treated with the targeted therapy compared to control groups. nih.gov
Molecular Imaging Probe Development for Preclinical Diagnostic Research
The high affinity and specificity of cyclo(RGDyC) for αvβ3 integrin also make it an excellent candidate for developing molecular imaging probes. nih.govbertin-bioreagent.com These probes can be used to non-invasively visualize and quantify the expression of αvβ3 integrin in vivo, which is a key biomarker for angiogenesis and metastatic potential in tumors. nih.govthno.org
Positron Emission Tomography (PET) Imaging Agents for Integrin αvβ3 Expression
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that can provide quantitative information about biological processes in the body. nih.gov By labeling cyclo(RGDyC)-based peptides with positron-emitting radionuclides, such as Gallium-68 (B1239309) (⁶⁸Ga), researchers can create PET tracers that specifically target αvβ3 integrin. nih.govnih.gov
Several studies have focused on the development and preclinical evaluation of ⁶⁸Ga-labeled RGD peptides for imaging glioblastoma and other cancers. nih.gov These studies have shown that such tracers can clearly visualize tumors with high αvβ3 expression. nih.gov The tumor-to-background ratios achieved with these RGD-based PET tracers are often superior to those of other imaging agents, allowing for better tumor delineation. nih.govfrontiersin.org
Table 2: Comparison of ⁶⁸Ga-Labeled RGD PET Tracers in a Preclinical Glioblastoma Model
| Tracer | Tumor to Blood Ratio (90 min p.i.) | Tumor to Muscle Ratio | Reference |
|---|---|---|---|
| ⁶⁸Ga-NODAGA-c(RGDyK) | 23.1 | - | nih.gov |
| ⁶⁸Ga-DOTA-c(RGDfK) | - | Best among tested RGD peptides | nih.gov |
| ⁶⁸Ga-RGD peptides (general) | 14.7–23.1 | - | nih.gov |
| ⁶⁸Ga-DOTA-substance P | 2.8 | - | nih.gov |
The development of multimeric RGD peptides, where multiple RGD units are linked together, has been shown to further enhance binding affinity and tumor retention. nih.govnih.govthno.org This strategy aims to improve the imaging signal and provide a more accurate assessment of integrin expression. nih.gov The ongoing research in this area holds promise for the future clinical application of cyclo(RGDyC)-based PET imaging in cancer diagnosis and monitoring response to therapy. frontiersin.orgresearchgate.net
Fluorescent Imaging Agents for In Vitro and In Vivo Visualization
The inherent targeting properties of cyclo(RGDyC) make it an ideal candidate for the development of fluorescent imaging agents. By conjugating the peptide to fluorescent dyes, researchers can create probes that selectively illuminate cells and tissues expressing αvβ3 integrin. This has proven invaluable for both in vitro and in vivo visualization of angiogenesis and tumor vasculature.
These fluorescently-labeled cyclo(RGDyC) conjugates have been instrumental in studying the expression and distribution of αvβ3 integrin in various cancer cell lines and tumor models. For instance, these probes have been used to generate fluorescent silicon nanoparticles to target ocular neovasculature and doxorubicin-containing liposomes for tumor targeting. nih.govnih.govmedchemexpress.comnih.gov The cysteine residue in cyclo(RGDyC) provides a convenient site for conjugation with a variety of molecules, including near-infrared (NIR) fluorescent dyes, which are particularly advantageous for in vivo imaging due to their deep tissue penetration and low autofluorescence. nih.gov
Studies have demonstrated that multimeric RGD peptides, such as divalent or tetrameric forms, can exhibit enhanced binding affinity and improved tumor uptake compared to their monomeric counterparts. nih.govnih.gov For example, a divalent c(RGDfK) conjugate linked by cypate (B1246621) showed significantly higher uptake in A549 tumor-bearing nude mice compared to the monovalent version. nih.gov Similarly, Cy7-labeled RGD multimers have shown that a tetrameric RGD probe leads to the highest tumor activity accumulation and the strongest tumor-to-normal tissue contrast in subcutaneous U87MG tumor models. nih.gov
Interactive Table: Fluorescent Probes Based on RGD Peptides for Imaging
| Probe Name | Fluorophore | Target | Key Finding | Reference |
|---|---|---|---|---|
| cypate-[c(RGDfK)]₂ | Cypate (NIR) | Integrin αvβ3 | Divalent ligand shows improved tumor uptake over monovalent form. | nih.gov |
| Cy7-RGD multimers | Cy7 (NIR) | Integrin αvβ3 | Tetrameric form provides the highest tumor-to-normal tissue contrast. | nih.gov |
| cRGD, ICG | ICG (NIR) | Integrin αvβ3 | Enables in vivo imaging of blood vessels, tumors, and angiogenesis. | bioacts.com |
Radiosynthesis and Preclinical Validation of Imaging Probes
The development of radiolabeled cyclo(RGDyC) and related RGD peptides has opened up new avenues for non-invasive imaging of αvβ3 integrin expression using techniques like Positron Emission Tomography (PET). PET imaging offers high sensitivity and quantitative capabilities, making it a powerful tool for preclinical research and potentially for clinical diagnostics.
The radiosynthesis of these imaging probes typically involves labeling the peptide with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F) or gallium-68 (⁶⁸Ga). nih.govnih.gov Various strategies have been developed for efficient and rapid radiolabeling. For example, a one-step aqueous ¹⁸F-labeling method for a dimeric cycloRGD peptide has been reported, achieving labeling in under an hour with good radiochemical yield and specific activity. nih.gov Preclinical validation of these radiotracers is a critical step to ensure their specificity and efficacy. nih.govnih.govrug.nliaea.org This process involves in vitro binding assays, biodistribution studies in animal models, and PET imaging in tumor-bearing animals. nih.govnih.gov
Biodistribution studies of radiolabeled RGD peptides typically show rapid clearance from the blood and accumulation in tissues with high αvβ3 integrin expression, such as tumors. nih.gov Blocking studies, where a non-radiolabeled RGD peptide is co-injected, are often performed to demonstrate the specificity of the radiotracer's uptake. nih.gov Successful preclinical validation has paved the way for the clinical translation of several RGD-based PET tracers. nih.gov
Interactive Table: Preclinical Data for Radiolabeled RGD-based PET Tracers
| Radiotracer | Radionuclide | Labeling Method | Key Preclinical Finding | Reference |
|---|---|---|---|---|
| [¹⁸F]Galacto-RGD | ¹⁸F | Acylation with 4-nitrophenyl-2-[¹⁸F]fluoropropionate | First RGD PET tracer tested in humans. | nih.gov |
| [c(RGDfK)]₂E-(¹⁸F-ArBF₃⁻) | ¹⁸F | One-step aqueous labeling | Rapid labeling with high tumor-to-blood ratios. | nih.gov |
Modulation of Angiogenesis in Pathological Contexts
Given its role in targeting αvβ3 integrin, a key player in angiogenesis, cyclo(RGDyC) and its analogs have been extensively investigated for their ability to modulate this process in various pathological conditions, particularly in cancer. medchemexpress.comtargetmol.com The principle behind this therapeutic approach is that by blocking the interaction of αvβ3 integrin with its ligands in the extracellular matrix, the signaling pathways that promote the proliferation and migration of endothelial cells can be disrupted, thereby inhibiting the formation of new blood vessels. frontiersin.org
Inhibition of Neoangiogenesis in Preclinical Tumor Models
Numerous preclinical studies have demonstrated the anti-angiogenic and anti-tumor effects of RGD-based peptides in various cancer models. These peptides have been shown to inhibit tumor growth by cutting off the blood supply essential for tumor expansion. For instance, cyclo(RGDyC) has been explored in combination with liposome delivery systems for cancer research. medchemexpress.comtargetmol.com
In preclinical models of gastric cancer, cyclooxygenase-2 (COX-2) inhibitors have been shown to suppress tumor growth by decreasing micro-vessel density (MVD) and the expression of angiogenic factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor-1 (FGF-1). nih.gov While not a direct study of cyclo(RGDyC), this highlights the importance of targeting angiogenesis in cancer therapy. The combination of anti-angiogenic agents that block different pathways, such as VEGF and integrin signaling, is a promising strategy. For example, combining COX-2 inhibition with VEGF pathway blockade has been shown to suppress angiogenesis and tumor growth, and prevent metastasis in preclinical breast and colon cancer models. nih.gov
Mechanistic Studies of Anti-Angiogenic Activity
The anti-angiogenic activity of cyclo(RGDyC) and related peptides is primarily attributed to their ability to antagonize αvβ3 integrin. This antagonism disrupts the adhesion of endothelial cells to the extracellular matrix, which is a crucial step for their migration and proliferation. This disruption can induce apoptosis (programmed cell death) in angiogenic endothelial cells.
Mechanistic studies have shown that RGD peptidomimetics can inhibit angiogenesis without being directly cytotoxic to the endothelial cells themselves. nih.gov Instead, they interfere with the signaling cascades initiated by pro-angiogenic growth factors. For example, a novel cyclic RGD peptidomimetic, cyclo[DKP-RGD], was found to significantly reduce the phosphorylation of Akt, a key protein in cell survival and proliferation pathways, without affecting the mRNA levels of αV, β3, or β5 integrin subunits. nih.govnih.gov This suggests that the anti-angiogenic effect is mediated by the modulation of intracellular signaling pathways rather than by altering the expression of the integrin receptors.
In Vitro and In Vivo Angiogenesis Assays
A variety of in vitro and in vivo assays are employed to evaluate the anti-angiogenic potential of compounds like cyclo(RGDyC). bioacts.comnih.gov In vitro assays provide a controlled environment to study the direct effects of the compound on endothelial cells. bioacts.com Common in vitro assays include:
Endothelial Cell Proliferation Assays: These assays, often using methods like BrdU incorporation, measure the effect of the compound on the growth of endothelial cells. Studies with cyclo[DKP-RGD] showed that it did not affect endothelial cell proliferation under normal or growth factor-stimulated conditions. nih.govnih.gov
Endothelial Cell Migration Assays: The Boyden chamber assay is a common method to assess cell migration. In one study, cyclo[DKP-RGD] was found to have a complex effect on migration, increasing spontaneous migration but decreasing migration stimulated by growth factors when added with the cells. nih.gov
Tube Formation Assays: In this assay, endothelial cells are cultured on a basement membrane matrix (like Matrigel), and their ability to form capillary-like structures is observed. Cyclo[DKP-RGD] was shown to significantly decrease the network formation induced by pro-angiogenic growth factors. nih.govnih.gov
In vivo angiogenesis assays provide a more complex and physiologically relevant system to study the effects of anti-angiogenic agents. nih.govdeepdyve.com These can include models like the chick chorioallantoic membrane (CAM) assay and various tumor xenograft models where the reduction in tumor vascularization can be quantified. frontiersin.org
Interactive Table: Summary of Angiogenesis Assay Findings for a Cyclic RGD Peptidomimetic (cyclo[DKP-RGD])
| Assay Type | Condition | Observed Effect | Reference |
|---|---|---|---|
| Cell Viability | Resting and stimulated | No effect | nih.govnih.gov |
| Cell Proliferation | Resting and stimulated | No effect | nih.govnih.gov |
| Cell Migration | Spontaneous | Increased | nih.gov |
| Cell Migration | Stimulated (VEGF, etc.) | Decreased | nih.gov |
Research in Cancer Biology and Tumor Microenvironment Interactions
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (like fibroblasts), immune cells, and the extracellular matrix (ECM). nih.govnih.govnih.gov There is a growing understanding that the interactions within the TME play a crucial role in tumor progression, metastasis, and response to therapy. nih.govnih.govmdpi.comnih.govresearchgate.net
Cyclo(RGDyC) and its derivatives are valuable tools for studying these interactions, particularly those mediated by integrins. Integrins are not only expressed on endothelial cells but also on various cancer cells and stromal cells, where they mediate cell-cell and cell-ECM interactions. nih.gov By targeting αvβ3 integrin, RGD peptides can potentially disrupt the communication between cancer cells and their surrounding stroma. nih.gov
For example, cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and are known to promote tumor growth and invasion. nih.govnih.gov The interactions between cancer cells and CAFs are often mediated by integrins. Therefore, RGD-based strategies could potentially be used to interfere with these pro-tumorigenic interactions. Furthermore, the ECM itself can be remodeled by tumor cells to create a more favorable environment for growth and invasion, a process that also involves integrin signaling. nih.gov Intravital microscopy has been used to visualize the dynamic interactions between tumor cells and the TME in real-time, providing valuable insights into these processes. youtube.com
Inhibition of Tumor Growth and Metastasis in Preclinical Studies
Preclinical investigations have explored the potential of cyclo(RGDyC) to impede tumor progression and the metastatic cascade. The overexpression of αvβ3 integrins on various tumor cells and the endothelial cells of tumor neovasculature makes this integrin a prime target for anti-cancer strategies. By binding to αvβ3 integrins, cyclo(RGDyC)-based agents can interfere with the signaling pathways that promote tumor growth and survival.
While direct data on the inhibition of tumor growth and metastasis by the standalone cyclo(RGDyC) (trifluoroacetate salt) is part of broader studies, its utility is prominently demonstrated when it is used as a targeting ligand. For instance, it has been incorporated into drug delivery systems like liposomes to specifically target tumors. glpbio.combertin-bioreagent.com This targeted approach aims to increase the concentration of therapeutic agents at the tumor site, thereby enhancing their efficacy while potentially reducing systemic toxicity. The development of such targeted systems underscores the peptide's role in strategies designed to inhibit primary tumor growth and prevent the dissemination of cancer cells to distant organs, a hallmark of metastasis. The disruption of cell adhesion and migration, as detailed in subsequent sections, are fundamental mechanisms through which this inhibition is achieved.
Disruption of Tumor Cell-Extracellular Matrix Interactions
The interaction between tumor cells and the extracellular matrix (ECM) is a critical process in tumor invasion and metastasis. nih.gov This interaction is largely mediated by integrins, which act as a bridge between the intracellular cytoskeleton and the ECM. The αvβ3 integrin, in particular, plays a significant role in the adhesion of tumor cells to ECM proteins like vitronectin, fibronectin, and laminin, which are abundant in the tumor microenvironment.
Cyclo(RGDyC) functions as a competitive inhibitor, binding to the RGD-recognition site on αvβ3 integrins. This binding action physically obstructs the interaction between tumor cells and the ECM. By preventing this crucial attachment, cyclo(RGDyC) can disrupt the initial steps required for tumor cell invasion. nih.gov The process of invasion involves a cyclical series of events including cell attachment, enzymatic degradation of the ECM, and cell migration into the newly created space. nih.govnih.gov By interfering with the attachment phase, cyclo(RGDyC) can effectively break this cycle, thereby hindering the local spread of the tumor. Preclinical models have shown that disrupting these interactions can lead to a decrease in the invasive potential of cancer cells.
Targeting Integrin αvβ3 Overexpression in Various Preclinical Cancer Models
The overexpression of integrin αvβ3 is a well-documented characteristic of various cancer types, making it an attractive target for diagnostic and therapeutic applications. nih.govnih.gov Cyclo(RGDyC) has been extensively utilized as a targeting moiety in numerous preclinical cancer models due to its high affinity and selectivity for this specific integrin. nih.gov
In preclinical studies, cyclo(RGDyC) has been conjugated to a variety of payloads, including imaging agents and chemotherapeutics, to direct them to tumors. glpbio.comcaymanchem.combertin-bioreagent.com For example, it has been used to functionalize liposomes containing doxorubicin and fluorescent silicon nanoparticles for targeting tumors and ocular neovasculature, respectively. glpbio.comcaymanchem.combertin-bioreagent.com A notable application is in the context of glioblastoma, a highly aggressive brain tumor characterized by significant angiogenesis and high levels of αvβ3 integrin expression on both tumor cells and the tumor vasculature. nih.gov In a preclinical study, cyclo(RGDyC)-functionalized liposomes were developed for dual-targeting of the glioblastoma vasculature and the tumor cells themselves. nih.gov
The table below summarizes the application of cyclo(RGDyC) in targeting αvβ3 integrin in different preclinical models:
| Preclinical Model | Cell Line | Application | Key Finding | Reference |
| Glioblastoma | U87 cells, HUVEC | Dual-targeting liposomes for Boron Neutron Capture Therapy | c(RGDyC)-LP showed significantly higher uptake in integrin αvβ3-positive cells compared to non-targeted liposomes. | nih.gov |
| General Tumor Models | Not specified | Doxorubicin-containing liposomes | Used to generate targeted liposomes for tumors. | glpbio.comcaymanchem.combertin-bioreagent.com |
| Ocular Neovasculature | Not specified | Fluorescent silicon nanoparticles | Used to generate targeted nanoparticles for ocular neovasculature. | glpbio.comcaymanchem.combertin-bioreagent.com |
These studies collectively demonstrate the versatility and efficacy of cyclo(RGDyC) as a targeting ligand in a range of preclinical cancer models, highlighting its potential for developing more effective and targeted cancer therapies.
Investigation of Cell Adhesion, Migration, and Proliferation Processes
The fundamental cellular processes of adhesion, migration, and proliferation are intricately regulated and essential for tissue development and homeostasis. nih.govrsc.orgelsevierpure.comnih.gov Dysregulation of these processes is a hallmark of various pathologies, including cancer. elsevierpure.com Cyclo(RGDyC), through its interaction with integrins, provides a valuable tool for investigating the molecular mechanisms that govern these cellular behaviors.
Impact on Cellular Adhesion Dynamics
Cellular adhesion to the extracellular matrix is a dynamic process mediated primarily by integrins, which cluster to form focal adhesions. nih.govrsc.org These structures serve as mechanical linkages and signaling hubs that influence cell behavior. rsc.org The spatial organization and density of ligands on the ECM can significantly impact the formation of focal adhesions and subsequent cell adhesion. nih.gov
Studies utilizing RGD peptides have been instrumental in elucidating the dynamics of cellular adhesion. For instance, research on nanopatterned surfaces has shown that the spacing between RGD ligands is critical for cell adhesion. nih.gov A critical inter-ligand spacing of approximately 70 nm has been identified, above which cell adhesion is significantly reduced. nih.gov Cyclo(RGDyC), as a potent RGD-containing peptide, can be used in similar experimental setups to probe the specifics of integrin-mediated adhesion. By competing with ECM proteins for integrin binding, it can modulate the strength and dynamics of cell adhesion. In a study involving glioblastoma cells (U87) and human umbilical vein endothelial cells (HUVEC), treatment with cyclo(RGDyC)-functionalized liposomes led to cell aggregation, indicating a significant impact on cell-cell and cell-surface interactions. nih.gov This suggests that the peptide can alter the normal adhesive properties of cells, a key aspect in both physiological and pathological processes.
Regulation of Cell Migration in Model Systems
Cell migration is a complex, multi-step process that is crucial for development, immune response, and wound healing, but also for tumor metastasis. elsevierpure.comnih.govnih.gov It involves the coordinated regulation of cell adhesion, cytoskeletal dynamics, and protrusive activity. nih.gov Integrins play a central role in this process by providing the necessary traction for cell movement and by transmitting signals that guide the direction of migration. nih.gov
Cyclo(RGDyC) can be employed in model systems to investigate the role of αvβ3 integrin in cell migration. By blocking this integrin, the peptide can inhibit the migration of cells that rely on it for motility. This has been observed in studies where the inhibition of integrin function leads to a reduction in cell migration. The ability of cyclo(RGDyC) to interfere with cell-ECM interactions directly impacts the cell's ability to form stable attachments and detachments at the leading and trailing edges, respectively, which is essential for forward movement. This inhibitory effect on migration is a key component of its potential anti-metastatic properties.
Influence on Cellular Proliferation Dynamics
Cellular proliferation is tightly controlled by a complex network of signaling pathways, and it is known that cell adhesion can influence this process. rsc.org The engagement of integrins with the ECM can trigger intracellular signaling cascades that promote cell cycle progression and survival. mdpi.com This phenomenon, known as anchorage-dependent growth, is a fundamental characteristic of most normal cells.
By blocking integrin-ECM interactions, cyclo(RGDyC) can potentially influence cellular proliferation dynamics. The disruption of proper cell adhesion can lead to the inhibition of downstream signaling pathways that are necessary for cell growth. For example, the FAK/Src pathway, which is involved in cell cycle progression, can be activated by integrin signaling. mdpi.com By preventing integrin engagement, cyclo(RGDyC) could indirectly downregulate such pro-proliferative pathways. While the primary application of cyclo(RGDyC) in preclinical research has been focused on its targeting and anti-adhesive properties, its potential to modulate proliferation through the disruption of anchorage-dependent signaling remains an important area of investigation.
Biomaterial Functionalization for Tissue Engineering Research
The functionalization of biomaterials with bioactive molecules is a cornerstone of modern tissue engineering, aiming to create scaffolds that actively guide cell behavior and promote tissue regeneration. The cyclic pentapeptide cyclo(RGDyC), particularly as a trifluoroacetate (B77799) salt, has emerged as a key player in this field. Its ability to mimic the extracellular matrix (ECM) by presenting the Arginine-Glycine-Aspartate (RGD) sequence allows for specific interactions with cell surface integrins, thereby influencing cell adhesion, proliferation, and differentiation.
Surface Modification of Biomaterials with RGD Peptides
The surface properties of biomaterials are critical determinants of their success in tissue engineering applications. aidic.it Modifying the surface of otherwise inert materials with signaling molecules like RGD peptides can dramatically improve their biocompatibility and bioactivity. nih.govrsc.org The goal of such surface modification is to create a microenvironment that encourages cells to attach and function as they would in their native tissue. aidic.itresearchgate.net
The RGD sequence is a well-established cell adhesion motif found in several ECM proteins, and it is recognized by a number of integrins, most notably the αvβ3 integrin. caymanchem.combertin-bioreagent.com By immobilizing RGD-containing peptides onto a biomaterial surface, researchers can facilitate specific cell attachment, which is a crucial first step in tissue formation. nih.gov Cyclic RGD peptides, including cyclo(RGDyC), are often preferred over their linear counterparts due to their conformational rigidity, which can lead to higher receptor affinity and increased resistance to degradation by proteases. nih.gov The cysteine residue in cyclo(RGDyC) provides a convenient handle for covalent attachment to various material surfaces through thiol-ene chemistry or other conjugation methods, ensuring a stable and lasting modification. nih.gov This approach has been explored for a variety of biomaterials, including polymers and nanoparticles, to enhance their interaction with cells. nih.govbertin-bioreagent.com
Enhancement of Cell Adhesion and Integration with Synthetic Scaffolds
Synthetic scaffolds provide the structural framework for tissue regeneration, but they often lack the biological cues necessary to promote effective cell integration. aidic.it The incorporation of cyclo(RGDyC) (trifluoroacetate salt) onto these scaffolds is a proven strategy to overcome this limitation. By presenting the RGD motif, these functionalized scaffolds can significantly enhance the adhesion and spreading of various cell types, including endothelial cells, fibroblasts, and osteoblasts. nih.govnih.gov
Improved cell adhesion is a critical factor for subsequent cellular processes such as migration, proliferation, and differentiation, which are all essential for tissue repair and regeneration. researchgate.net For instance, in the context of vascular tissue engineering, scaffolds modified with RGD peptides can selectively capture endothelial cells from the bloodstream, promoting the formation of a confluent endothelial layer that is crucial for the long-term success of vascular grafts. nih.gov Similarly, in bone tissue engineering, RGD-functionalized scaffolds have been shown to support the attachment and subsequent osteogenic differentiation of mesenchymal stem cells. researchgate.net
A comparative study on different scaffold modifications highlighted the superior performance of surfaces treated with cell-interactive molecules. While untreated scaffolds may support some cell attachment, those modified with ECM components or RGD peptides demonstrate a marked increase in cell adhesion and a more organized cellular arrangement. aidic.itcetjournal.it
| Scaffold Modification | Cell Adhesion Outcome | Reference |
| Unmodified Polymeric Scaffold | Limited and non-specific cell attachment | aidic.it |
| Type-I Collagen Coated Scaffold | Improved cell adhesion compared to untreated scaffolds | aidic.itcetjournal.it |
| RGD-Peptide Functionalized Scaffold | Enhanced specific cell adhesion and spreading | nih.govnih.gov |
Applications in 3D Cell Culture and Regenerative Medicine Models
The development of three-dimensional (3D) cell culture models that more accurately mimic the in vivo environment is a major focus in biomedical research. nih.gov The use of cyclo(RGDyC) has been instrumental in the creation of these sophisticated models. In one innovative approach, the addition of a cyclic RGD-peptide to a monolayer cell culture induced self-assembly of cells into multicellular spheroids, forming a 3D structure without the need for a traditional scaffold. nih.gov This technique has been used to create co-culture models of tumors and normal cells to study cell-cell interactions and for testing anticancer drugs. nih.govresearchgate.net
In regenerative medicine, 3D models are crucial for understanding disease mechanisms and for developing new therapies. nih.gov For example, 3D cardiac constructs have been generated using human induced pluripotent stem cells (hiPSCs) within engineered tissues to model heart disease and screen for new drugs. nih.gov The functionalization of hydrogels and other scaffold materials with RGD peptides is a common strategy to promote the necessary cell-matrix interactions for the formation and maturation of these 3D tissues. nih.gov These models provide a valuable platform for investigating complex biological processes in a more physiologically relevant context. biorxiv.org
| 3D Model Type | Role of RGD Peptide | Application | Reference |
| Scaffold-Free Spheroids | Induces cell self-assembly | Tumor biology research, drug testing | nih.govresearchgate.net |
| Engineered Tissue Constructs | Promotes cell-matrix adhesion and organization | Disease modeling, regenerative medicine | nih.govnih.gov |
Compounds Mentioned:
Advanced Peptide Engineering and Design Principles for Cyclo Rgdyc Trifluoroacetate Salt
Role of Cyclic Structure in Conformational Stability and Enzymatic Resistance
The cyclization of peptides containing the Arg-Gly-Asp (RGD) sequence is a key strategy to improve their biological characteristics. Linear RGD peptides often suffer from low binding affinity and rapid degradation by proteases. wikipedia.org The cyclic structure of cyclo(RGDyC) imparts significant conformational rigidity. wikipedia.orgnih.gov This pre-organization of the peptide backbone into a bioactive conformation reduces the entropic penalty upon binding to its target integrin, leading to higher affinity. nih.gov
Furthermore, the cyclic structure enhances stability by protecting the peptide from enzymatic degradation. wikipedia.orgnih.gov The constrained conformation makes the peptide bonds less accessible to peptidases, thereby increasing its half-life in biological systems. nih.gov For instance, studies have shown that cyclic RGD peptides are more resistant to proteolysis and can bind to integrin receptors with higher affinity compared to their linear counterparts. nih.gov The incorporation of a D-amino acid, such as D-phenylalanine in cyclo(RGDfK), further contributes to this stability. nih.gov This increased stability and affinity make cyclic RGD peptides more effective for applications like promoting bone repair in vivo. nih.gov
Table 1: Comparison of Linear vs. Cyclic RGD Peptides
| Feature | Linear RGD Peptides | Cyclic RGD Peptides (e.g., cyclo(RGDyC)) |
| Conformational Flexibility | High | Low (Rigid) wikipedia.orgnih.gov |
| Integrin Binding Affinity | Low wikipedia.org | High nih.govnih.gov |
| Enzymatic Stability | Low (Prone to degradation) wikipedia.org | High (Resistant to proteolysis) wikipedia.orgnih.gov |
| Biological Activity | Generally lower nih.gov | Generally higher nih.gov |
Influence of the Trifluoroacetate (B77799) Salt on Research Applications
The trifluoroacetate (TFA) salt form of cyclo(RGDyC) is a common consequence of the purification process, particularly when using reversed-phase high-performance liquid chromatography (RP-HPLC). genscript.comambiopharm.comnih.gov During solid-phase peptide synthesis (SPPS), TFA is often used as a cleavage agent to release the peptide from the resin support. genscript.comresearchgate.net It also serves as an ion-pairing agent during HPLC purification, forming salts with positively charged residues like arginine. genscript.comnih.govmdpi.com
While often considered an inert counterion, residual TFA can have unintended effects in research applications. genscript.com Studies have shown that TFA can influence the biological and physicochemical properties of peptides. genscript.comnih.gov For example, TFA has been reported to affect cell proliferation, sometimes inhibiting it at low concentrations and promoting it at higher doses. genscript.comnovoprolabs.com It can also act as an allosteric modulator of certain receptors, potentially leading to experimental variability. genscript.comnih.gov
The presence of TFA can also impact the peptide's secondary structure and solubility. ambiopharm.comnih.gov Therefore, for certain biological assays, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride, to ensure that the observed effects are solely attributable to the peptide itself. genscript.comambiopharm.com
Table 2: Potential Effects of Trifluoroacetate (TFA) Counterion in Peptide Research
| Area of Impact | Potential Influence of TFA |
| Biological Assays | Can inhibit or promote cell growth, potentially leading to unpredictable results. genscript.comnovoprolabs.com May act as an allosteric regulator of receptors. genscript.comnih.gov |
| Physicochemical Properties | Can affect peptide conformation, solubility, and secondary structure. ambiopharm.comnih.gov |
| In Vivo Studies | May induce unwanted immune responses. ambiopharm.comnovoprolabs.com |
| Structural Studies | Can interfere with spectral analysis. novoprolabs.com |
Design and Evaluation of Multivalent RGD Constructs for Enhanced Integrin Binding
Integrins, the receptors for RGD peptides, often cluster on the cell surface, creating areas of high receptor density. rsc.orgnih.gov This clustering provides an opportunity to enhance binding affinity and avidity through the design of multivalent RGD constructs. rsc.org Multivalency refers to the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on a cell. nih.gov
Researchers have explored various strategies to create multivalent RGD constructs, including dendritic structures and self-assembling systems. rsc.org These constructs present multiple copies of the cyclo(RGDyC) motif, allowing them to bridge and engage several integrin receptors simultaneously. researchgate.netrsc.org This multivalent binding can lead to a significant increase in binding affinity compared to the corresponding monovalent peptide. researchgate.netrsc.org
For example, studies have shown that dimeric and tetrameric cyclo[Arg-Gly-Asp-D-Phe-Lys] dendrimers exhibit enhanced affinity for the αvβ3 integrin receptor compared to the monomeric version. researchgate.netrsc.org The design of these constructs often involves the use of spacer molecules to optimize the distance between the RGD motifs, allowing for effective engagement with clustered integrins. nih.gov The choice of an appropriate linker is crucial, as its length and flexibility can impact the binding efficacy of the multivalent ligand. figshare.com
Table 3: Comparison of Monovalent vs. Multivalent RGD Constructs
| Feature | Monovalent RGD Peptides | Multivalent RGD Constructs |
| Number of Binding Sites | One | Multiple |
| Integrin Binding Affinity | Lower | Higher (due to avidity) researchgate.netrsc.org |
| Cellular Uptake | Generally lower | Can be enhanced researchgate.netrsc.org |
| Design Complexity | Simpler | More complex, requires linkers/scaffolds nih.gov |
Site-Specific Modification Strategies (e.g., Tyrosine Sulfonation) for Improved Pharmacokinetics in Research Models
Site-specific modification of peptides like cyclo(RGDyC) is a powerful tool for improving their pharmacokinetic properties in research settings. nih.gov One such strategy is the sulfonation of tyrosine residues. nih.gov Tyrosine sulfation is a post-translational modification that can enhance the hydrophilicity of a peptide. nih.govnih.gov
By increasing the water solubility of the peptide, tyrosine sulfonation can alter its biodistribution, often leading to increased renal clearance. nih.gov This can be advantageous for imaging applications, as it can reduce background signal and improve the target-to-background ratio. nih.gov For instance, the site-specific sulfonation of tyrosine in cyclic RGD peptides has been shown to improve their biodistribution for use as PET imaging agents. nih.gov
Other site-specific modification strategies involve the introduction of functional groups for conjugation to other molecules, such as imaging agents or drug delivery systems. nih.govmdpi.com For example, the lysine (B10760008) residue in cyclo(RGDyK) can be modified with an azide (B81097) group, enabling "click chemistry" reactions for conjugation. biosynth.com These precise modifications allow for the creation of highly tailored peptide-based tools for a wide range of research applications.
Future Directions in Cyclo Rgdyc Trifluoroacetate Salt Research
Exploration of Novel Integrin Subtype Selectivity and Off-Target Interactions
A significant frontier in RGD peptide research is the achievement of high selectivity for specific integrin subtypes. While cyclo(RGDyC) is well-known for its interaction with αvβ3, cells express a wide array of RGD-binding integrins, and the ability to selectively target one subtype over others is a major goal. nih.govnih.gov Achieving high selectivity is challenging due to the similarity in the RGD-binding domains across different integrins. nih.gov
Future investigations will likely focus on synthetic modifications of the cyclo(RGDyC) backbone to enhance its affinity for other integrin subtypes, such as αvβ5, αvβ6, or α5β1, which are also implicated in various diseases. nih.govacs.org Research has shown that the amino acids flanking the RGD motif are critical in determining subtype selectivity. acs.org Therefore, systematic substitution of the D-Tyrosine (y) or Cysteine (C) residues in the cyclo(RGDyC) structure could yield analogues with novel selectivity profiles.
Concurrently, a thorough investigation of off-target interactions is crucial. Small molecule drugs frequently interact with unintended biological targets, which can lead to unforeseen biological effects. nih.gov Future research must employ advanced screening platforms and computational prediction tools to create a comprehensive interaction profile for cyclo(RGDyC). nih.govnih.gov This involves screening against a broad panel of kinases, receptors, and enzymes to identify any secondary binding sites. nih.gov Understanding both the desired on-target engagement and potential off-target effects is essential for the development of highly specific and effective molecular probes and therapeutic agents.
Table 1: RGD-Binding Integrins and Potential for Selective Targeting
| Integrin Subtype | Associated Pathologies | Potential for cyclo(RGDyC) Analog Targeting |
| αvβ3 | Angiogenesis, Tumor Metastasis, Bone Resorption | Established Target |
| αvβ5 | Tumor Progression, Cell Adhesion | High; requires modification of flanking residues. acs.org |
| α5β1 | Fibrosis, Cancer | High; often targeted in conjunction with αvβ3. nih.gov |
| αvβ6 | Fibrosis, Epithelial Cancers | High; a key target in fibrotic diseases. nih.gov |
| αIIbβ3 | Platelet Aggregation | Low; typically targeted by more specific antagonists. nih.gov |
Development of Advanced Multifunctional Theranostic Platforms for Integrated Research
Theranostics, the convergence of therapeutic and diagnostic capabilities into a single agent, represents a paradigm shift towards personalized medicine. nih.gov Nanoparticles functionalized with cyclo(RGDyC) have already been used to deliver imaging agents or therapeutic payloads. caymanchem.combertin-bioreagent.com The future in this domain lies in the creation of highly integrated, multifunctional platforms that can perform several tasks simultaneously.
Future research will focus on designing "smart" nanoparticles that are not only targeted by cyclo(RGDyC) but also carry a combination of payloads. These platforms could include:
Multiple Imaging Agents: Incorporating contrast agents for different imaging modalities, such as fluorescent dyes for optical imaging, gadolinium chelates for MRI, and radioisotopes for PET or SPECT imaging, all within one nanoparticle. nih.gov
Combined Therapeutic Payloads: Loading the nanoparticle with a synergistic combination of drugs, such as a cytotoxic agent and an anti-angiogenic factor, or combining a small molecule drug with gene-silencing agents like siRNA.
Environmentally-Responsive Release: Engineering the nanoparticle to release its therapeutic payload only in response to specific stimuli within the target microenvironment, such as a change in pH or the presence of specific enzymes.
These advanced theranostic systems will enable researchers to non-invasively monitor the delivery of the agent to the target site, visualize the cellular response in real-time, and administer a tailored therapeutic intervention based on the diagnostic feedback.
Table 2: Components of a Hypothetical Advanced cyclo(RGDyC) Theranostic Platform
| Component | Function | Example Material |
| Targeting Ligand | Binds to specific cellular receptors (e.g., αvβ3 integrin). | cyclo(RGDyC) |
| Nanoparticle Core | Serves as the carrier for all other components. | Liposome (B1194612), Polymeric Micelle, Dendrimer. nih.gov |
| Diagnostic Agent | Enables visualization via medical imaging. | Fluorescent Quantum Dots, 68Ga (for PET) |
| Therapeutic Agent | Exerts a biological effect on the target cell. | Doxorubicin (B1662922), Paclitaxel, siRNA |
| Release Mechanism | Controls the release of the therapeutic agent. | pH-sensitive linkers, Enzyme-cleavable linkers |
Systems Biology Approaches to Elucidate Complex Biological Interactions of RGD Peptides
The binding of cyclo(RGDyC) to an integrin receptor initiates a cascade of intracellular signaling events that can influence a wide range of cellular processes, from survival and proliferation to migration and gene expression. nih.gov While specific pathways have been studied, a holistic understanding of the global cellular response remains incomplete. Systems biology offers a powerful framework for addressing this complexity.
Future research should employ high-throughput, "omics" technologies to map the comprehensive biological interactions of cyclo(RGDyC). Key approaches include:
Proteomics: Using techniques like mass spectrometry to identify all the proteins that interact directly or indirectly with the integrin receptor after it has been engaged by cyclo(RGDyC). This can reveal novel signaling complexes and downstream effector proteins.
Transcriptomics: Analyzing changes in global gene expression (e.g., via RNA-sequencing) in cells treated with cyclo(RGDyC)-targeted agents. This can provide a broad overview of the cellular programs that are activated or repressed.
Computational Modeling: Integrating the data from proteomics, transcriptomics, and other assays to build computational models of the signaling networks affected by cyclo(RGDyC). These models can help predict cellular responses and identify critical nodes in the network that could be targeted for enhanced therapeutic effect.
A systems-level perspective will move the field beyond a linear view of RGD-integrin signaling and provide a detailed map of the complex, interconnected pathways that ultimately determine the biological outcome. nih.gov
Q & A
Q. What are the critical considerations for synthesizing cyclo(RGDyC) trifluoroacetate salt using solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Protection Strategy : Use Fmoc or Boc groups to protect reactive amino acid side chains (e.g., Arg’s guanidino group) to prevent undesired side reactions .
- Cyclization : Employ native chemical ligation or oxidative disulfide bond formation (for C-terminal Cys residues) under controlled pH (7.0–8.5) to ensure backbone cyclization efficiency .
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) is essential to isolate the cyclic product from linear byproducts .
- Salt Exchange : Replace residual TFA counterions (if needed) using ion-exchange resins or dialysis against acetic acid to minimize interference in biological assays .
Q. How is the structural integrity of cyclo(RGDyC) validated post-synthesis?
Methodological Answer:
- Mass Spectrometry : Confirm molecular weight (MW ≈ 619.67 Da) using MALDI-TOF or ESI-MS .
- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C NMR spectra to verify cyclization (e.g., absence of terminal NH2 signals) and stereochemistry (D-Tyr configuration) .
- Circular Dichroism (CD) : Compare experimental CD spectra (e.g., peaks at 213 nm and 230 nm) with computational models to confirm αvβ3 integrin-binding conformation .
Q. What mechanistic evidence supports cyclo(RGDyC)’s specificity for αvβ3 integrin?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled (e.g., 125I) or fluorescently tagged cyclo(RGDyC) in cell lines overexpressing αvβ3 (e.g., U87MG glioblastoma). IC50 values <20 nM indicate high affinity .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) with immobilized αvβ3 receptors. A low koff rate (<10⁻³ s⁻¹) correlates with prolonged target engagement .
- Negative Controls : Test scrambled sequences (e.g., cyclo(RADyC)) to confirm binding specificity .
Advanced Research Questions
Q. How can researchers optimize cyclo(RGDyC) for enhanced tumor-targeting efficacy in vivo?
Methodological Answer:
- PEGylation : Conjugate polyethylene glycol (MW 2–5 kDa) to the Lys side chain to prolong plasma half-life while maintaining αvβ3 binding .
- Dosage Optimization : Perform pharmacokinetic studies in murine models to balance tumor accumulation (measured via near-infrared imaging) with renal clearance rates .
- Co-administration with Permeabilizers : Use low-dose TNF-α to enhance vascular permeability and peptide uptake in hypoxic tumor regions .
Q. What experimental strategies mitigate trifluoroacetate (TFA) salt interference in cellular assays?
Methodological Answer:
- Counterion Replacement : Dialyze against ammonium acetate (pH 5.0) to replace TFA, which may artifactually inhibit cell proliferation at >0.01% (v/v) .
- Dose-Response Controls : Include a TFA-only control group (matching the salt concentration in test samples) to isolate its effects on cytotoxicity or apoptosis assays .
- Alternative Salts : Synthesize cyclo(RGDyC) as an acetate salt for sensitive in vitro models (e.g., neuronal cultures) .
Q. How should researchers resolve contradictions in reported IC50 values for αvβ3 binding?
Methodological Answer:
- Standardize Assay Conditions : Variability arises from receptor density (e.g., recombinant vs. endogenous αvβ3) and buffer ionic strength. Use αvβ3-coated plates at 1–5 μg/mL in Tris-buffered saline (pH 7.4) .
- Validate with Orthogonal Methods : Compare SPR-derived KD values with flow cytometry data (e.g., FITC-cyclo(RGDyC) binding to HUVECs) .
- Batch Analysis : Test multiple peptide batches to rule out synthesis-related inconsistencies (e.g., incomplete cyclization) .
Q. What methodologies address discrepancies between in vitro and in vivo targeting efficiency?
Methodological Answer:
- Tumor Penetration Studies : Use multiphoton microscopy to quantify intratumoral distribution in xenograft models, correlating with microvascular density (CD31 staining) .
- Protease Stability Assays : Incubate cyclo(RGDyC) with serum or tumor homogenates (24–72 hrs) and quantify degradation via HPLC. D-amino acids (e.g., D-Tyr) enhance stability over L-forms .
- Dual-Labeling : Co-administer cyclo(RGDyC) with a vascular tracer (e.g., Evans Blue) to distinguish endothelial vs. tumor cell binding .
Q. How can researchers assess the impact of trifluoroacetate salt on peptide stability during long-term storage?
Methodological Answer:
- Accelerated Degradation Studies : Store lyophilized peptide at 4°C, 25°C, and 40°C for 1–6 months. Monitor aggregation via dynamic light scattering and bioactivity via SPR .
- Residual Solvent Analysis : Use gas chromatography to quantify residual TFA (<0.1% w/w), which may catalyze deamidation at Asp residues .
- Lyoprotectant Screening : Add trehalose (5% w/v) to prevent peptide aggregation during freeze-thaw cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
